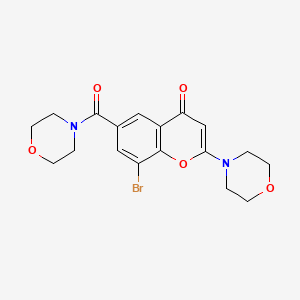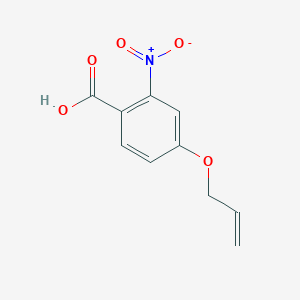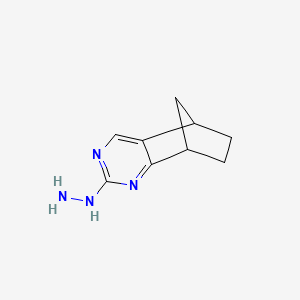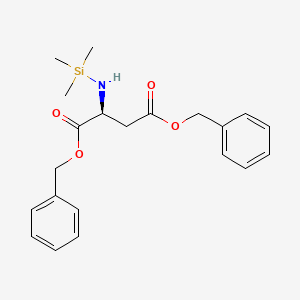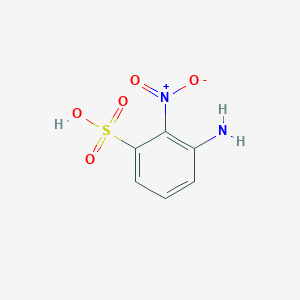
Daclatasvir metabolite 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir is a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor with picomolar potency and broad genotypic coverage in vitro . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .
Synthesis Analysis
The disposition of daclatasvir is accomplished mainly by the release of unchanged daclatasvir into bile and feces and, secondarily, by oxidative metabolism . Cytochrome P450s were the main enzymes involved in the metabolism of daclatasvir .Chemical Reactions Analysis
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .Physical And Chemical Properties Analysis
Daclatasvir is contained in daily oral tablets as the hydrochloride salt form . The disposition of daclatasvir is accomplished mainly by the release of unchanged daclatasvir into bile and feces and, secondarily, by oxidative metabolism .Mecanismo De Acción
Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .
Direcciones Futuras
The future direction should go through multiple directions, for example, continuous monitoring and developing DAA, use of combined groups of DAA with different mechanisms of action to minimize resistance, searching for other antiviral groups with different mechanisms of action, and finding a solution for improving cirrhosis by developing .
Propiedades
Número CAS |
1007884-53-8 |
|---|---|
Nombre del producto |
Daclatasvir metabolite 4 |
Fórmula molecular |
C38H48N8O4 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H48N8O4/c1-22(2)32(39)36(47)45-18-6-8-30(45)34-40-20-28(42-34)26-14-10-24(11-15-26)25-12-16-27(17-13-25)29-21-41-35(43-29)31-9-7-19-46(31)37(48)33(23(3)4)44-38(49)50-5/h10-17,20-23,30-33H,6-9,18-19,39H2,1-5H3,(H,40,42)(H,41,43)(H,44,49)/t30-,31-,32-,33-/m0/s1 |
Clave InChI |
MVHPYSUOFBRALS-YRCZKMHPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8540093.png)
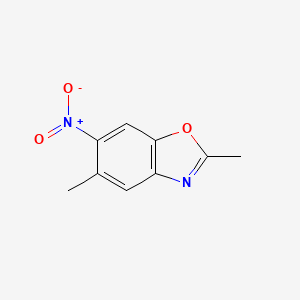
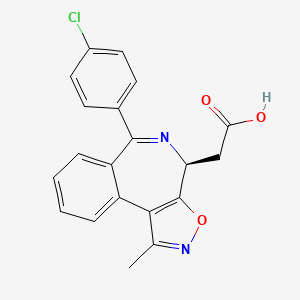
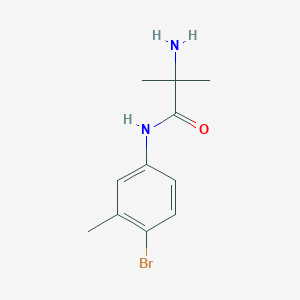
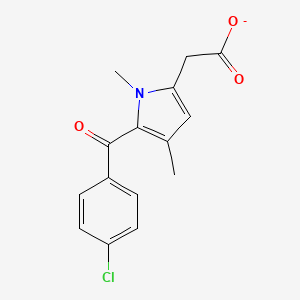
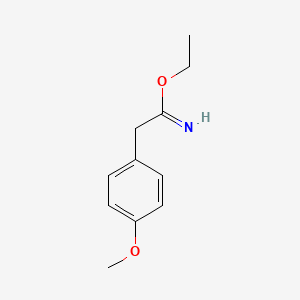
![N-[4-(3-Bromoanilino)quinazolin-6-yl]hexa-2,4-dienamide](/img/structure/B8540136.png)
